N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Description
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a heterocyclic compound featuring a thiazole core substituted at position 4 with a 4-ethoxyphenyl group and at position 2 with a pyridine-3-carboxamide moiety. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive thiazole derivatives, which are known for their roles as enzyme inhibitors (e.g., COX/LOX) and receptor modulators .
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-2-22-14-7-5-12(6-8-14)15-11-23-17(19-15)20-16(21)13-4-3-9-18-10-13/h3-11H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCJEXPOXKKSMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromoacetophenone to yield the thiazole ring. The final step involves the coupling of the thiazole derivative with pyridine-3-carboxylic acid under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agrochemicals: It can be used as a fungicide or herbicide.
Materials Science: It is explored for its use in organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, leading to its biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Modifications
The target compound’s structure can be compared to several analogs, focusing on substitutions at the thiazole ring and carboxamide moiety.
Table 1: Structural Comparison of Thiazole-Based Carboxamides
Physicochemical Properties
- Lipophilicity : The ethoxyphenyl group in the target compound increases logP compared to hydroxy/methoxy analogs (e.g., 6a ), improving membrane permeability but possibly reducing solubility .
- Hydrogen Bonding : The pyridine-3-carboxamide moiety enables interactions with enzymatic active sites, a feature shared with 6a and 199-1ZYS .
Crystallographic and Computational Insights
Crystallographic tools like SHELXL () and ORTEP-3 () are critical for resolving the 3D structures of such compounds. For example, the crystal structure of N-[2-(4-chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide () reveals planar thiazolidinone and pyridine rings, suggesting conformational rigidity . Molecular docking studies (e.g., DockBench in ) could predict the target compound’s binding modes relative to analogs like 6a .
Biological Activity
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings regarding its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions that incorporate thiazole and pyridine moieties. The methodology often includes the use of specific reagents and catalysts to enhance yield and selectivity. For instance, thiazole derivatives can be synthesized from 2-amino thiazole precursors through acylation reactions with appropriate carboxylic acids or their derivatives .
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, showcasing its potential in antimicrobial, anticancer, and neuropharmacological applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound exhibits notable activity against a range of bacterial strains. For instance, minimum inhibitory concentrations (MIC) were determined for several pathogenic bacteria:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Bacillus cereus | 0.23 | 0.47 |
| Escherichia coli | 0.70 | 0.94 |
| Salmonella Typhimurium | 0.23 | 0.47 |
These results suggest that the compound could be a candidate for developing new antibacterial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that compounds containing thiazole rings can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanism of action may involve:
- Inhibition of topoisomerase
- Induction of apoptosis
- Disruption of tubulin polymerization
For example, compounds with similar structures have shown promising results in reducing cell viability in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives demonstrated that modifications in the phenyl substituents significantly influenced their antimicrobial potency. The introduction of electron-donating groups enhanced activity against Gram-positive bacteria while reducing efficacy against Gram-negative strains .
- Cancer Cell Proliferation : A comparative analysis indicated that thiazole-based compounds exhibited better cytotoxic effects than traditional chemotherapeutics in certain cancer models. The study emphasized the role of structural variations in enhancing selectivity towards cancer cells while minimizing toxicity towards normal cells .
Q & A
Q. What are the optimal synthetic routes for N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves coupling a pyridine-3-carboxamide derivative with a 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine precursor. Key steps include:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol .
- Amide coupling : Use of coupling agents like EDC/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .
- Optimization : Control temperature (±2°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 1.2 eq. EDC). Yield improvements (from 45% to 72%) are achieved via gradient HPLC purification (C18 column, 10–90% acetonitrile/water) .
Q. What spectroscopic techniques are essential for characterizing the molecular structure and confirming purity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for ethoxyphenyl (δ 1.35 ppm, triplet for CH3; δ 4.02 ppm, quartet for OCH2) and thiazole protons (δ 7.8–8.1 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- HPLC-UV : Purity >95% using a reverse-phase column (e.g., Agilent Zorbax SB-C18, 250 × 4.6 mm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?
- Methodological Answer :
- Assay validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Control standardization : Use reference inhibitors (e.g., staurosporine for kinase assays) and normalize data to cell viability markers (e.g., MTT assay) .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to assess inter-assay variability .
Q. What strategies are effective in elucidating the mechanism of action against specific enzymatic targets (e.g., kinases)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model ligand binding to ATP pockets (PDB: 4KK). Key interactions include hydrogen bonding between the pyridine ring and kinase hinge region (e.g., Met119 in EGFR) .
- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive Ki values <100 nM) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by observing thermal stabilization of the enzyme in lysates treated with the compound .
Q. How can in silico modeling guide the optimization of pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer :
- ADMET prediction : Use SwissADME to logP (<3.5) and topological polar surface area (TPSA >80 Ų) to predict blood-brain barrier permeability .
- Metabolite identification : Simulate Phase I metabolism (e.g., CYP3A4-mediated O-deethylation of the ethoxyphenyl group) using StarDrop .
- Solubility enhancement : Introduce hydrophilic substituents (e.g., sulfonate groups) while monitoring potency via SAR studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity data between cancer cell lines?
- Methodological Answer :
- Cell line profiling : Test the compound across panels (e.g., NCI-60) to identify lineage-specific sensitivity (e.g., GI50 <1 µM in breast cancer vs. >10 µM in prostate cancer) .
- Resistance mechanisms : Perform RNA-seq on resistant clones to identify upregulated efflux pumps (e.g., ABCB1) or pro-survival pathways (e.g., PI3K/Akt) .
- Combination studies : Synergize with chemotherapeutics (e.g., paclitaxel) using Chou-Talalay analysis (combination index <0.8) .
Structural and Functional Insights
Q. What crystallographic data are available to inform structure-based drug design?
- Methodological Answer :
- X-ray crystallography : Resolve the compound’s binding mode in complex with targets (e.g., 2.1 Å resolution, PDB: 4KK). Key metrics:
| Parameter | Value |
|---|---|
| Bond length (C-N) | 1.34 Å ± 0.02 |
| Dihedral angle | 12.5° (pyridine-thiazole) |
| Hydrogen bonds | 3 (with kinase) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
